N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
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Overview
Description
N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a synthetic compound characterized by the presence of an amino group, a hydroxyl group, and a nonafluorinated pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of 4-amino-2-hydroxyaniline with a nonafluorinated pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial systems.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with specific molecular targets. For instance, in bacterial systems, it may inhibit quorum sensing by binding to receptor proteins and preventing the activation of virulence genes . The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-2-hydroxyphenyl)ethanone: Known for its quorum sensing inhibitory activity.
2-(4’-amino-2’-hydroxyphenyl)benzimidazole: Exhibits excited-state intramolecular proton transfer (ESIPT) properties.
Uniqueness
N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its nonafluorinated pentanamide chain, which imparts distinct physicochemical properties such as high thermal stability and resistance to chemical degradation. These properties make it suitable for applications in harsh environments where other compounds may not be effective.
Properties
Molecular Formula |
C11H7F9N2O2 |
---|---|
Molecular Weight |
370.17 g/mol |
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C11H7F9N2O2/c12-8(13,9(14,15)10(16,17)11(18,19)20)7(24)22-5-2-1-4(21)3-6(5)23/h1-3,23H,21H2,(H,22,24) |
InChI Key |
OZNPXLACLJORNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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